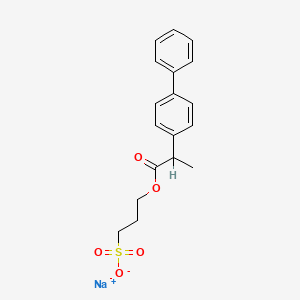
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt is a complex organic compound with the molecular formula C18H19NaO5S. This compound is known for its unique chemical structure, which includes a phenyl group, a methylphenylacetate moiety, and a propylsulfonate group. It is commonly used in various scientific research applications due to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt typically involves multiple steps, including esterification, sulfonation, and neutralization reactions. One common synthetic route is as follows:
Esterification: The reaction between phenylacetic acid and methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl phenylacetate.
Sulfonation: The methyl phenylacetate is then reacted with propylsulfonic acid under controlled conditions to introduce the propylsulfonate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylacetates.
科学研究应用
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The propylsulfonate group is particularly important for its binding affinity and specificity towards target proteins. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler compound with similar structural features but lacking the sulfonate group.
Methyl phenylacetate: Similar ester structure but without the propylsulfonate group.
Sodium phenylsulfonate: Contains the sulfonate group but lacks the ester moiety.
Uniqueness
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt is unique due to the combination of its ester and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
41363-50-2 |
|---|---|
分子式 |
C18H19NaO5S |
分子量 |
370.4 g/mol |
IUPAC 名称 |
sodium;3-[2-(4-phenylphenyl)propanoyloxy]propane-1-sulfonate |
InChI |
InChI=1S/C18H20O5S.Na/c1-14(18(19)23-12-5-13-24(20,21)22)15-8-10-17(11-9-15)16-6-3-2-4-7-16;/h2-4,6-11,14H,5,12-13H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI 键 |
BOAQRLXCRCQGSV-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















